molecular formula C13H14ClFO B1324779 3-Chloro-4-fluorophenyl cyclohexyl ketone CAS No. 898769-27-2

3-Chloro-4-fluorophenyl cyclohexyl ketone

Cat. No. B1324779
M. Wt: 240.7 g/mol
InChI Key: KBGWYVPUBRDMRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and condensation processes. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes leads to the formation of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, which suggests that similar cyclization strategies could potentially be applied to synthesize the target compound . Additionally, the synthesis of trifluoromethyl cyclohexyl compounds via stepwise Robinson annulation from pentafluoroprop

Scientific Research Applications

Synthesis and Catalytic Applications

Synthesis of Fluorinated Compounds

The utility of 3-Chloro-4-fluorophenyl cyclohexyl ketone in the synthesis of fluorinated compounds is significant. For instance, research has shown the synthesis of trifluoromethyl cyclohexyl, cyclohexenyl, and aryl compounds via stepwise Robinson annulation, highlighting the role of fluorinated ketones in accessing fluorinated cyclohexane and aromatic derivatives (Massicot et al., 2011).

Catalysis

The novel fluorinated metallochlorin compounds have been explored as catalysts in the oxyfunctionalisation of hydrocarbons, demonstrating the influence of fluorine substitution on catalytic efficiency and selectivity (Vinhado et al., 2005).

Chemical Precursors and Structural Studies

Chemical Precursors

3-Chloro-4-fluorophenyl cyclohexyl ketone serves as a precursor in synthesizing novel ketamine derivatives, highlighting its role in developing new chemical entities with varied biological activities (Moghimi et al., 2014).

Structural Characterization

The structural characterization of related compounds, such as benzyl N-(3-chloro-4-fluorophenyl)carbamate, underscores the importance of X-ray crystallography in understanding the molecular geometry and intermolecular interactions within these molecules (Singh et al., 2011).

Novel Applications and Methodologies

Photopolymerizations

Ketone derivatives have been identified as photoinitiators for radical and cationic photopolymerizations under visible LED light, suggesting potential applications in 3D printing technologies (Xu et al., 2020).

Future Directions

The 3-chloro-4-fluorophenyl motif, as found in 3-Chloro-4-fluorophenyl cyclohexyl ketone, has been identified as a valuable structural feature in the development of new inhibitors for enzymes like tyrosinase . Future research may continue to explore the potential of this motif in the design of new pharmaceutical and cosmetic agents .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWYVPUBRDMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642600
Record name (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorophenyl cyclohexyl ketone

CAS RN

898769-27-2
Record name (3-Chloro-4-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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